Octogen

Description

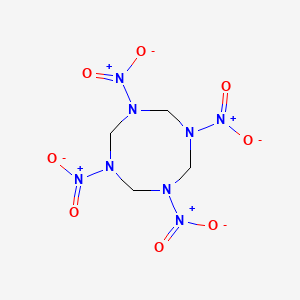

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5,7-tetranitro-1,3,5,7-tetrazocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8O8/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGLIIJVICEWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N8O8 | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE, [WET WITH >= 10% WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1575 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024237 | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclotetramethylene tetranitramine, [wet with >= 10% water] appears as a white crystalline solid. Melting point 281 °C. Practically insoluble in water. Water slurry mitigates explosion hazard. Used in solid propellants and explosives. The primary hazard is the blast effect and not flying projectiles and fragments., Dry Powder; Water or Solvent Wet Solid, Other Solid, White crystals; [CAMEO], COLOURLESS CRYSTALS., White crystalline solid. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE, [WET WITH >= 10% WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5,7-Tetrazocine, octahydro-1,3,5,7-tetranitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1575 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HMX (OCTOGEN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/792 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposition temperature = 280 °C, 536 °F (decomposes) | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HMX (OCTOGEN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/792 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 3.34 mg/L at 20 °C, 4.46 mg/L at 25 °C, In water, 5 mg/L at 25 °C, Solubility in water = 1.40X10+2 mg/L at 83 °C, Solubility in water: none | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1575 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density of the four polymeric forms: 1.903 g/cu cm (beta form); 1.82 g/cu cm (alpha form); 1.82 g/cu cm (gamma form); 1.78 g/cu cm (delta form), Detonation velocity = 9100 m/s at max density; Explosion temperature after 5 seconds = 330 °C, 1.9 g/cm³ | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1575 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 | |

| Record name | HMX (OCTOGEN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/792 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00000002 [mmHg], VP: 3.3X10-14 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C:, 2.41x10-8 mmHg | |

| Record name | Octogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1575 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HMX (OCTOGEN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/792 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

RDX produced by the Bachmann Process usually contains about 8-12% HMX as an acceptable byproduct. | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

2691-41-0 | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE, [WET WITH >= 10% WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2691-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002691410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,7-Tetrazocine, octahydro-1,3,5,7-tetranitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLW94W5BSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1575 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HMX (OCTOGEN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/792 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Melting point equals 281 °C. [CAMEO], 281 °C, 275 °C, 537.8 °F | |

| Record name | Octogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclotetramethylenetetranitramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOTETRAMETHYLENE TETRANITRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1575 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HMX (OCTOGEN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/792 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

octogen crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Octogen (HMX)

Introduction

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine, commonly known as HMX or this compound, is a powerful and widely utilized crystalline energetic material. Its performance, stability, and sensitivity are not solely dependent on its chemical composition but are profoundly influenced by its solid-state structure. HMX exhibits polymorphism, the ability to exist in multiple distinct crystal structures, known as polymorphs. Each polymorph possesses a unique arrangement of molecules in the crystal lattice, leading to significant differences in physical properties such as density, melting point, thermal stability, and sensitivity to initiation by shock or impact.[1][2][3] Understanding and controlling the polymorphic form of HMX is therefore critical for ensuring the safety, reliability, and performance of energetic formulations.

This guide provides a comprehensive overview of the four primary polymorphs of HMX: α, β, γ, and δ. It details their crystal structures, physical properties, transformation pathways, and the experimental techniques used for their characterization, serving as a technical resource for professionals in research and development.

The Polymorphs of HMX

HMX can exist in four different crystalline forms, with the β-form being the most stable and desirable for most applications under ambient conditions due to its low sensitivity and high density.[1][4] The δ-form, conversely, is the most sensitive.[1][5] The relative stability and sensitivity of the polymorphs generally follow the trend:

β-HMX

The beta polymorph is the most thermodynamically stable form of HMX at room temperature and is the most commonly used in military and industrial applications.[2][4][6] It is characterized by its high density and low sensitivity to impact and friction.[1][4] The HMX molecule in the β-phase adopts a centrosymmetric "chair" conformation.[3]

α-HMX

The alpha polymorph is stable at temperatures between approximately 103°C and 162°C.[2] The molecule in α-HMX has a "boat" conformation.[3] This form is less dense and more sensitive than the β-polymorph.[5]

γ-HMX

The gamma polymorph is generally considered a metastable hydrate form.[2] It can be produced during certain crystallization processes.[7] Like the α-form, it is less stable than β-HMX.

δ-HMX

The delta polymorph is the high-temperature, low-density form of HMX, stable from about 180°C up to its melting point.[2] It is the most sensitive of the four polymorphs and its formation is often associated with increased hazard in handling and storage.[1][5] The transition from the stable β-form to the sensitive δ-form upon heating is a critical safety concern.[8]

Quantitative Data and Properties

The distinct molecular arrangements within each polymorph give rise to measurable differences in their crystallographic and physical properties.

Crystallographic Data

The fundamental structural parameters for each HMX polymorph are summarized below. These parameters are determined through techniques like X-ray and neutron diffraction.[1][9]

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Density (g/cm³) (calc.) |

| β-HMX | Monoclinic | P2₁/n (or P2₁/c) | 6.54 | 11.05 | 7.37 | 102.8 | 2 | 1.90 |

| α-HMX | Orthorhombic | Fdd2 | 15.10 | 11.00 | 13.30 | 90 | 8 | 1.84 |

| γ-HMX | Monoclinic | P2₁/c | 14.00 | 11.10 | 7.40 | 108.9 | 4 | 1.78 |

| δ-HMX | Hexagonal | P6₁ | 10.10 | 10.10 | 8.80 | 120 | 6 | 1.76 |

Data compiled from multiple sources. Note that reported values in the literature may vary slightly. Z represents the number of molecules per unit cell.[2][3]

Physical and Thermal Properties

The polymorphic form dictates key physical properties related to performance and safety.

| Property | β-HMX | α-HMX | γ-HMX | δ-HMX |

| Relative Stability | Most Stable | Metastable | Metastable | High-Temp Stable |

| Relative Sensitivity | Least Sensitive | More Sensitive | More Sensitive | Most Sensitive |

| Measured Density (g/cm³) | ~1.90 | ~1.84 | ~1.78 | ~1.76 |

| β→δ Transition Temp (°C) | ~180-190[2] | - | - | - |

| α→δ Transition Temp (°C) | - | ~165-195[8] | - | - |

| γ→δ Transition Temp (°C) | - | - | ~165-195[8] | - |

Polymorphic Transformations and Stability

The interconversion between HMX polymorphs is primarily driven by temperature and pressure. The most studied and critical transformation is the solid-state transition from the stable β-polymorph to the highly sensitive δ-polymorph upon heating.[2][10] This endothermic transition occurs at approximately 180-190°C and is accompanied by a significant volume expansion, which can induce stress and defects in explosive charges, potentially increasing their sensitivity.[2][11]

The pressure-temperature phase diagram illustrates the stability regions for each polymorph.[12][13] Increasing pressure generally raises the temperature required for the β→δ transition, thereby expanding the stability range of the β-phase.[11]

Experimental Protocols for Characterization

A suite of analytical techniques is employed to identify and quantify HMX polymorphs, monitor their transformations, and assess their purity.

General Experimental Workflow

The characterization of an HMX sample typically follows a multi-technique approach to confirm the polymorphic identity and purity unequivocally.

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive method for identifying crystalline phases. Each polymorph produces a unique diffraction pattern based on its crystal lattice.

-

Methodology: A powdered HMX sample is irradiated with a monochromatic X-ray beam, typically Cu Kα radiation (λ ≈ 1.54 Å). The detector scans a range of 2θ angles (commonly 10° to 40°) to measure the intensity of the diffracted X-rays.[7][14] The resulting pattern of diffraction peaks is a fingerprint of the crystal structure.

-

Data Interpretation: The experimental pattern is compared against standard diffraction patterns from databases (e.g., ICDD) to identify the polymorph(s) present.[7][14]

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules and are highly sensitive to the molecular conformation and crystal environment, making them excellent tools for distinguishing polymorphs.

-

Methodology (FTIR): An Attenuated Total Reflectance (ATR)-FTIR spectrometer is often used. A small amount of sample is placed on the ATR crystal, and an IR spectrum is collected, typically in the 600-3600 cm⁻¹ range with a resolution of 4 cm⁻¹.[7]

-

Methodology (Raman): A sample is illuminated with a monochromatic laser, and the scattered light is analyzed. The technique can often be performed non-destructively through transparent packaging.[15][16]

-

Data Interpretation: The presence of characteristic absorption bands (FTIR) or scattering peaks (Raman) allows for unambiguous identification.

-

β-HMX Characteristic FTIR Peaks (cm⁻¹): 1139, 962, 830, 658[7]

-

α-HMX Characteristic FTIR Peaks (cm⁻¹): 1366, 1317, 1030, 740[7]

-

γ-HMX Characteristic FTIR Peaks (cm⁻¹): 1423, 763, 615[7]

-

Raman Spectroscopy is particularly useful for detecting small amounts of α or γ phases within a β-HMX matrix, using unique peaks such as 1217 cm⁻¹ for α-HMX and 1225 cm⁻¹ for γ-HMX.[15]

-

Thermal Analysis (DSC/DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to study the thermal behavior of HMX, including phase transitions and decomposition.

-

Methodology: A small, precisely weighed sample (typically 1-5 mg) is heated in a pan at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).[2] The instrument measures the difference in heat flow between the sample and an inert reference.

-

Data Interpretation:

-

Endothermic Peaks: Indicate heat absorption, corresponding to phase transitions (e.g., β→δ) or melting. The β→δ transition appears as an endotherm around 180-205°C, depending on the heating rate.[2][17]

-

Exothermic Peaks: Indicate heat release, corresponding to decomposition, which for HMX typically begins above its melting point (~280°C).[17]

-

Conclusion

The polymorphism of HMX is a critical factor governing its properties as an energetic material. The β-polymorph stands out for its superior stability and lower sensitivity, making it the preferred form for most applications. In contrast, the potential for transformation to the hazardous δ-polymorph under thermal stimuli presents a significant safety challenge. A thorough understanding of the crystal structures, properties, and transformation kinetics of HMX polymorphs, facilitated by a robust suite of analytical techniques, is essential for the development, manufacturing, and safe handling of HMX-based energetic materials.

References

- 1. Study of thermal instability of HMX crystalline polymorphs with and without molecular vacancies using reactive force field molecular dynamics [ffi.no]

- 2. tandfonline.com [tandfonline.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. m-hikari.com [m-hikari.com]

- 6. d-nb.info [d-nb.info]

- 7. Facilitating polymorphic crystallization of HMX through ultrasound and trace additive assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review on Structural Properties of HMX Molecules and Crystals [energetic-materials.org.cn]

- 10. abe.iastate.edu [abe.iastate.edu]

- 11. osti.gov [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Size, Morphology and Crystallinity Control Strategy of Ultrafine HMX by Microfluidic Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of the alpha and gamma polymorphs of HMX in beta-HMX by Raman spectroscopy (Technical Report) | OSTI.GOV [osti.gov]

- 16. Detection of the alpha and gamma polymorphs of HMX in beta-HMX by Raman spectroscopy. [Beta-HMX] (Conference) | OSTI.GOV [osti.gov]

- 17. Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization [mdpi.com]

thermal decomposition pathways of HMX

An In-depth Technical Guide to the Thermal Decomposition Pathways of HMX

Introduction

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) is a powerful and widely utilized energetic material. A thorough understanding of its thermal decomposition is critical for predicting its performance, stability, and safety under various conditions. This guide provides a detailed overview of the core chemical processes that govern the thermal decomposition of HMX in both condensed and gas phases, summarizing key reaction pathways, kinetic data, and the experimental techniques used for their determination. The decomposition of HMX is a complex process involving multiple, often competing, reaction pathways that are highly dependent on conditions such as temperature, pressure, and physical state.

Core Decomposition Pathways

The thermal decomposition of HMX is not a single reaction but a complex network of competing pathways. The initial steps are highly dependent on the phase (solid or liquid) and external conditions. While several mechanisms have been proposed, there is a general consensus on the major routes.

Condensed-Phase Decomposition

In the solid phase and at relatively low temperatures (175–235°C), the decomposition process is understood to begin with the homolytic cleavage of the nitrogen-nitro group (N-NO₂) bond.[1][2] This is the weakest bond in the HMX molecule, with a bond energy of approximately 45 kcal/mole, which corresponds well with the experimentally measured activation energy for the initial decomposition step (around 48.2 kcal/mole).[1]

The process can be summarized as follows:

-

Initial N-NO₂ Bond Scission: The decomposition is initiated by the breaking of an N-NO₂ bond, forming a caged radical pair of the HMX radical and an NO₂ molecule.[1][2]

-

Intermediate Formation: The NO₂ molecule, trapped within the crystal lattice, can react with the HMX radical to form the mononitroso analogue of HMX (ON-HMX).[1] This mononitroso intermediate is significantly less stable than HMX itself.

-

Ring Fission: The unstable ON-HMX intermediate and the remaining HMX molecule undergo ring cleavage, primarily through C-N bond scission.[3][4] This leads to the formation of gaseous products.

At higher temperatures, particularly in the liquid phase (above its melting point of ~280°C), the decomposition pathways are similar but proceed at a much faster rate. The primary initial step is still considered to be N-N bond scission rather than C-N bond scission.[3] Under high-pressure conditions, such as those induced by shock waves, the N-NO₂ bond cleavage can be suppressed, and C-H bond dissociation may become the primary initial pathway.[5][6]

Gas-Phase Reactions

The initial decomposition in the condensed phase releases a mixture of reactive gaseous species into the surrounding volume. These primary products then undergo a series of highly exothermic secondary reactions in the gas phase.[7] These reactions are crucial for heat release and sustained combustion.

Key gas-phase reactions include:

-

Primary Products: The initial major gaseous products evolving from the condensed phase are nitrogen dioxide (NO₂), nitrous oxide (N₂O), and formaldehyde (CH₂O).[1][8] Hydrogen cyanide (HCN) is also a significant product, especially at higher temperatures.[8]

-

Secondary Reactions: A critical exothermic step is the reaction between formaldehyde (CH₂O) and nitrogen dioxide (NO₂), which produces carbon monoxide (CO), nitric oxide (NO), and water (H₂O).[7][8]

-

Final Products: Through a complex network of further reactions, these intermediates are converted into the final, stable products, which primarily include water (H₂O), carbon dioxide (CO₂), and nitrogen (N₂).[4][9]

Quantitative Kinetic Data

The kinetics of HMX decomposition have been studied extensively. The process is often characterized by an induction period followed by one or more acceleratory stages.[1] The activation energy (Ea) and pre-exponential factor (A) vary depending on the decomposition stage, experimental conditions (isothermal vs. constant heating rate), and the physical environment (e.g., open vs. sealed container).

Table 1: Arrhenius Parameters for Solid-Phase HMX Decomposition (175-200°C) [1][2]

| Decomposition Stage | Log(A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Activation Energy (Ea) (kJ/mol) |

| Induction Period | 18.2 ± 0.8 | 48.2 ± 1.8 | 201.7 ± 7.5 |

| 1st Acceleratory Period | 17.15 ± 1.5 | 48.9 ± 3.2 | 204.6 ± 13.4 |

| 2nd Acceleratory Period | 19.1 ± 3.0 | 52.1 ± 6.3 | 218.0 ± 26.4 |

Data obtained from studies using simultaneous thermogravimetric modulated beam mass spectrometry (STMBMS).

Table 2: Global Kinetic Parameters from Thermal Analysis [10][11]

| Experimental Condition | Activation Energy (Ea) (kJ/mol) | Notes |

| Open Pan (TGA/DSC) | 140 - 165 | Represents processes with mass loss. |

| Sealed Pan (DSC) | 150 - 165 | Reaction is accelerated due to confinement of gaseous products, leading to secondary reactions. |

These values represent global activation energies derived from model-fitting or isoconversional methods applied to thermal analysis data. The activation energy can vary with the extent of conversion.

Key Intermediates and Products

A wide array of chemical species is formed during the decomposition of HMX. The relative abundance of these products depends on the temperature and pressure.

Table 3: Major Decomposition Products of HMX

| Product | Chemical Formula | Phase | Notes |

| Nitrous Oxide | N₂O | Gas | A primary product from the decomposition of the mononitroso intermediate.[1] |

| Formaldehyde | CH₂O | Gas | A key primary product that acts as a fuel in secondary gas-phase reactions.[1][8] |

| Nitrogen Dioxide | NO₂ | Gas | A primary product from N-N bond scission; highly reactive.[1][8][9] |

| Water | H₂O | Gas | A final product of secondary exothermic reactions.[4][8] |

| Carbon Monoxide | CO | Gas | Formed from the reaction of CH₂O and NO₂.[8] |

| Carbon Dioxide | CO₂ | Gas | A final oxidation product.[4] |

| Hydrogen Cyanide | HCN | Gas | Formation is more significant at higher temperatures.[8][12] |

| Nitrogen | N₂ | Gas | A final, stable product.[4] |

| Hydroxymethyl formamide | C₂H₅NO₂ | Condensed | Identified as a major nonvolatile product in liquid-phase decomposition.[3] |

| Mononitroso-HMX | C₄H₈N₈O₇ | Condensed | A key, unstable intermediate in the solid phase.[1][2] |

Experimental Protocols

Several advanced analytical techniques are employed to investigate the complex decomposition of HMX. Often, these methods are coupled to provide simultaneous information on mass loss, heat flow, and product identity.

-

Simultaneous Thermogravimetric Modulated Beam Mass Spectrometry (STMBMS): This powerful technique provides real-time, quantitative data on the evolution of gaseous products during decomposition.[1][2] A sample is heated in a reaction cell within a high-vacuum system. The weight of the sample is continuously monitored by a microbalance (thermogravimetry), while the gaseous products effusing from an orifice in the cell are formed into a molecular beam. This beam is chopped by a modulator and then analyzed by a mass spectrometer, allowing for the identification and quantification of species evolving from the sample surface.[13]

-

Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC): These are the most common thermal analysis techniques.[4][10]

-

TGA measures the change in mass of a sample as a function of temperature or time, providing kinetic data on processes involving mass loss.[11]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies exothermic (heat-releasing) and endothermic (heat-absorbing) processes, such as decomposition and phase transitions (e.g., the β- to δ-HMX transition).[14]

-

-

Coupled TGA/DSC-FTIR-MS: To gain a comprehensive understanding, TGA/DSC instruments are often coupled with Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).[4] As the sample decomposes in the TGA/DSC, the evolved gases are transferred to FTIR and MS analyzers. This allows for the simultaneous measurement of mass loss and heat flow, along with the identification of the evolved gaseous products based on their infrared absorption spectra and mass-to-charge ratios.[4][12]

Conclusion

The thermal decomposition of HMX is a multifaceted process initiated primarily by N-NO₂ bond scission in the condensed phase, leading to the formation of a key mononitroso intermediate. This is followed by ring fission and the release of reactive gases like NO₂, N₂O, and CH₂O. Subsequent, highly exothermic gas-phase reactions among these initial products drive the energy release, ultimately forming stable final products such as N₂, CO₂, and H₂O. The kinetics and dominant pathways are sensitive to external conditions, with different mechanisms potentially prevailing under slow heating versus rapid shock initiation. The continued use of sophisticated, coupled analytical techniques is essential for refining the detailed chemical models needed to accurately predict the behavior of HMX-based materials.

References

- 1. osti.gov [osti.gov]

- 2. Thermal decomposition of HMX: Low temperature reaction kinetics and their use for assessing response in abnormal thermal environments and implications for long-term aging - UNT Digital Library [digital.library.unt.edu]

- 3. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 4. Mechanism of Two Typical Binders BR and F2604 on Thermal Decomposition of HMX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Condensed phase chemistry of explosives and propellants at high temperature: HMX, RDX and BAMO | Semantic Scholar [semanticscholar.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. osti.gov [osti.gov]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. On Thermal Decomposition Kinetics and Thermal Safety of HMX [energetic-materials.org.cn]

Solubility of Octogen (HMX) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octogen (cyclotetramethylene-tetranitramine, HMX), a powerful high-performance explosive. Understanding the solubility of this compound in various organic solvents is critical for its purification, processing, formulation of polymer-bonded explosives (PBXs), and the development of safe handling and dissolution protocols. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in this compound Solubility

This compound is a white, crystalline solid that is practically insoluble in water but exhibits varying degrees of solubility in organic solvents.[1][2][3] Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the polymorphic form of the HMX. Generally, this compound is poorly soluble in most common organic solvents, with good solubility observed in dimethyl sulfoxide (DMSO) and γ-butyrolactone.[1] It is important to note that solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can form solvates with HMX, which may affect dissolution and precipitation behavior.[1][4]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in a range of organic solvents at various temperatures. The data has been collated from multiple sources and presented in grams of HMX per 100 grams of solvent ( g/100g ) and as a mole fraction for ease of comparison and application in thermodynamic modeling.

Table 1: Solubility of this compound in Single Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) | Reference |

| Acetone | 25 | 2.8 | - | [4] |

| Boiling Point | 4.2 | - | [4] | |

| 20 | - | 0.0013 | [5] | |

| 50 | - | 0.0084 | [5] | |

| Acetonitrile | 25 | 2.0 | - | [4] |

| Boiling Point | 7.3 | - | [4] | |

| 25 | - | <0.0052 | [5] | |

| 75 | - | 0.0085 | [5] | |

| 2-Butanone | 25 | - | <0.0052 | [5] |

| Butyl Acetate | 20 | 0.730 | - | [6] |

| γ-Butyrolactone | 25 | 12 | - | [4] |

| 60 | 20 | - | [4] | |

| 80 | 35 | - | [4] | |

| 25 | - | 0.0381 | [5] | |

| 85 | - | 0.0755 | [5] | |

| Cyclohexanone | 25 | 1.0 | - | [4] |

| 80 | 8.9 | - | [4] | |

| Dimethylformamide (DMF) | - | Forms Solvate | - | [1][4] |

| Dimethyl Sulfoxide (DMSO) | 25 | 57 | - | [4] |

| 60 | 68 | - | [4] | |

| 80 | 89 | - | [4] | |

| 25 | - | 0.0737 | [5] | |

| 85 | - | 0.1576 | [5] | |

| Ethyl Acetate | 25 | - | <0.0052 | [5] |

| 49.3 | - | 0.00134 | [5] | |

| 65.3 | - | 0.00232 | [5] | |

| Hexamethylphosphoramide | 25 | 1.4 | - | [4] |

| 60 | 3.7 | - | [4] | |

| N-Methylpyrrolidone (NMP) | - | Forms Solvate | - | [1][4] |

| Nitromethane | 20 | 0.024 | - | [6] |

| 60 | 0.071 | - | [6] | |

| Pyridine | 25 | - | <0.0052 | [5] |

| 85 | - | 0.0081 | [5] |

Table 2: Solubility of this compound in a Binary Solvent Mixture

| Solvent Mixture (w/w) | Temperature (°C) | Solubility ( g/100g solvent) | Reference |

| γ-Butyrolactone / DMSO (73/27) | 25 | 26 | [4] |

Experimental Protocols for Solubility Determination

The accurate determination of this compound solubility is crucial for research and development. Several experimental methods are employed, with the choice of method often depending on the solvent system, temperature range, and available equipment. Two common methods are the gravimetric method and the laser monitoring technique.

Gravimetric Method

The traditional gravimetric method is a robust and widely used technique for determining solubility.

Methodology:

-

Sample Preparation: A known excess of this compound is added to a sealed vessel containing a precise mass of the solvent.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is carefully filtered to remove any undissolved this compound. The filtration is often performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Solvent Evaporation: A known mass of the clear, saturated filtrate is collected, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the this compound).

-

Mass Determination: The mass of the remaining dry this compound is measured using an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent.

Laser Monitoring Observation Technique

This is a synthetic method where the disappearance of the solid phase in a solid-liquid mixture is observed.

Methodology:

-

Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed vials.

-

Heating and Observation: The samples are placed in a temperature-controlled apparatus equipped with a laser and a light detector. The temperature is slowly increased while the samples are agitated.

-

Clear Point Detection: The point at which the last solid particle of this compound dissolves, resulting in a clear solution, is detected by a sharp increase in light transmission. This temperature is recorded as the dissolution temperature for that specific composition.

-

Data Correlation: By repeating this process for samples with different compositions, a solubility curve as a function of temperature can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method workflow for this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins many of its applications and manufacturing processes. While generally having low solubility, specific solvents like DMSO and γ-butyrolactone, as well as solvent mixtures, can be effective. The choice of solvent and operating temperature is critical for achieving desired dissolution outcomes. The experimental protocols outlined provide a basis for the accurate and reproducible determination of this compound solubility, which is essential for the continued research and development of materials containing this energetic compound.

References

Quantum Chemical Calculations of the Octogen (HMX) Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octogen (HMX), a powerful high-energy material, is a cornerstone of numerous applications. Understanding its behavior at the molecular level is paramount for safety, performance optimization, and the development of novel energetic materials. This technical guide delves into the quantum chemical calculations that illuminate the intricate structural, electronic, and reactive properties of the HMX molecule.

Molecular Structure and Conformational Analysis

The HMX molecule (C₄H₈N₈O₈) is an eight-membered ring of alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen. Quantum chemical calculations have been instrumental in determining the stable conformations of HMX and their relative energies. The two most prominent conformers are the "chair" and "boat" forms.

High-level quantum chemistry calculations, such as those at the B3LYP/6-311G** level, have identified four unique low-energy conformers.[1][2] Interestingly, while two of these conformers correspond closely to those observed in crystalline polymorphs, two lower-energy conformers have been predicted that are not present in the solid phases, highlighting the influence of intermolecular interactions in the crystalline state.[1][2]

Electronic Properties and Sensitivity

The electronic structure of HMX is intrinsically linked to its stability and sensitivity. Key parameters derived from quantum chemical calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into its reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally corresponds to lower reactivity.[3]

Theoretical studies have extensively investigated the impact of substituting various energetic groups onto the HMX framework.[3] These studies systematically analyze how different functional groups alter the HOMO-LUMO gap, heats of formation, and detonation properties, providing a rational basis for the design of novel, high-performance, and potentially less sensitive energetic materials.[3]

A significant area of research has focused on understanding the differing sensitivities of HMX polymorphs, particularly the β and δ phases.[4] Quantum-chemical analyses suggest that the higher sensitivity of the δ-polymorph can be attributed to polarization-induced charge transfer at its polar surfaces, which facilitates chemical decomposition.[4]

Table 1: Calculated Electronic Properties of HMX and Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| HMX | -8.53 | -2.69 | 5.84 | [3] |

| HMX with -NH₂ group | > -8.53 | - | < 5.84 | [3] |

| HMX with -N₃ group | > -8.53 | - | < 5.84 | [3] |

| HMX with -NF₂ group | < -8.53 | - | < 5.84 | [3] |

| HMX with -NO₂ group | < -8.53 | - | < 5.84 | [3] |

| HMX with -C(NO₂)₃ group | > -8.53 | - | < 5.84 | [3] |

Note: This table presents a qualitative summary based on the trends reported in the cited literature. For precise values, refer to the original publications.

Decomposition Mechanisms

The thermal decomposition of HMX is a complex process involving numerous reaction pathways. Quantum chemical calculations have been pivotal in elucidating the initial steps of this decomposition. Two primary competing unimolecular decomposition pathways have been identified:

-

N-NO₂ Homolysis: The cleavage of the nitrogen-nitro group bond is a consistently identified initial step in HMX decomposition under various conditions.[5][6]

-

HONO Elimination: This pathway involves the elimination of a nitrous acid molecule and is considered a key initiation reaction, particularly in the liquid phase.[6]

Reactive force field molecular dynamics (ReaxFF-MD) simulations have provided a dynamic picture of the decomposition process at elevated temperatures, revealing a shift in the initial reaction mechanism from N-O cleavage to N-NO₂ homolysis as temperature increases.[5] These simulations also track the evolution of crucial intermediate and final products like NO₂, H₂O, N₂, and CO₂.[5]

Table 2: Activation Energies for HMX Decomposition

| Decomposition Phase | Activation Energy (kcal/mol) | Reference |

| Condensed HMX (wide range) | 13 - 67 | [4] |

| Melt Phase | 47.1 - 64.7 | [4] |

| Gas Phase | 32.1 - 52.9 | [4] |

| Recent DSC and TGA measurements | 33.7 - 46.6 | [4] |

| HMX/HTPB hybrid system (initial stage) | 98.45 kJ/mol (~23.5 kcal/mol) | [7] |

| HMX/HTPB hybrid system (intermediate stage) | 90.69 kJ/mol (~21.7 kcal/mol) | [7] |

Note: Activation energies can vary significantly depending on the experimental or computational methodology.

Vibrational Analysis

Solid-state density functional theory (DFT) calculations have been successfully employed to analyze the terahertz (THz) spectrum of β-HMX.[8] This low-frequency region of the vibrational spectrum is sensitive to intermolecular interactions and crystal packing effects. The excellent agreement between theoretical and experimental spectra demonstrates the power of solid-state DFT in understanding the vibrational modes of molecular crystals, a region where isolated-molecule calculations often fall short.[8]

Experimental Protocols: A Computational Approach

The quantum chemical investigation of HMX involves a range of computational methodologies. Below are generalized protocols for some of the key techniques cited in the literature.

Density Functional Theory (DFT) Calculations for Molecular Properties

-

Structure Optimization: The molecular geometry of the HMX conformer of interest is optimized to a local minimum on the potential energy surface. A common choice of method is the B3LYP functional with a 6-311++G(d,p) basis set.[6]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties like zero-point energy (ZPE) and thermal corrections.

-

Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties such as HOMO and LUMO energies.

-

Solvation Effects (for liquid phase studies): To model the liquid phase, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) can be employed.[6]

Transition State Search for Reaction Pathways

-

Initial Guess: An initial guess for the transition state geometry is generated, often through methods like synchronous transit-guided quasi-Newton (STQN).

-

Transition State Optimization: The transition state geometry is optimized using an algorithm that searches for a first-order saddle point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed at the optimized transition state geometry. A true transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state connects the desired reactants and products.[6]

Reactive Force Field Molecular Dynamics (ReaxFF-MD) Simulations

-

System Setup: A simulation cell containing multiple HMX molecules is constructed. For solid-state simulations, the appropriate crystal structure (e.g., β-HMX) is used.

-

Force Field: The ReaxFF force field, which is capable of describing chemical reactions, is used to model the interatomic interactions.

-

Equilibration: The system is equilibrated at a desired temperature and pressure using a thermostat and barostat (e.g., in an NVT or NPT ensemble).

-

Production Run: The simulation is run for a specified duration, during which the trajectories of all atoms are recorded.

-

Analysis: The trajectories are analyzed to identify reaction events, track the evolution of molecular species, and calculate kinetic parameters.[5]

Visualizations

Caption: Simplified 2D representation of the HMX molecule.

Caption: A typical workflow for DFT calculations of molecular properties.

Caption: Simplified representation of initial HMX decomposition pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical Studies on the Performance of HMX with Different Energetic Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Unraveling the temporal evolution and kinetics characteristics of crucial products in β-HMX thermal decomposition via ReaxFF-MD simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

initiation mechanisms of octogen detonation

An In-Depth Technical Guide on the Initiation Mechanisms of Octogen (HMX) Detonation

Abstract

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocane, commonly known as HMX or this compound, is a powerful and relatively insensitive nitroamine high explosive.[1] It is extensively used in military applications, including as a component in polymer-bonded explosives (PBXs), solid rocket propellants, and as a detonator in nuclear weapons.[1] Understanding the mechanisms by which HMX detonation is initiated is critical for ensuring its safe handling, predicting its performance, and developing next-generation energetic materials. This technical guide provides a comprehensive overview of the primary initiation mechanisms of HMX: thermal initiation and shock initiation. It details the chemical pathways, summarizes key quantitative data, describes experimental protocols for characterization, and presents visual diagrams of the core processes for researchers, scientists, and professionals in the field.

Thermal Initiation of HMX

Thermal initiation involves the decomposition of HMX due to heating. The process is complex, involving phase transitions, bond breaking, and a series of exothermic reactions that can lead to a thermal runaway and subsequent explosion.

Mechanism and Pathways

The thermal decomposition of HMX is understood to begin with a solid-state phase transition before decomposition. Under ambient conditions, the β-polymorph of HMX is the most stable.[2] Upon heating, it undergoes an endothermic phase transition to the δ-polymorph at approximately 191°C.[3] This is followed by melting at around 279°C and a subsequent highly exothermic decomposition.[3]

The initial and rate-controlling step in the decomposition of HMX is the unimolecular scission of the nitrogen-nitro group (N-NO₂) bond.[4] This homolytic cleavage forms two radical species. Following this initial step, a complex cascade of reactions occurs, leading to the formation of various gaseous intermediate and final products. Reactive force field molecular dynamics simulations have shown that at elevated temperatures, the initial reaction mechanism can shift from N-O cleavage to N-NO₂ homolysis.

The overall thermal decomposition process can be summarized as a multi-step reaction involving:

-

Phase Transition: β-HMX → δ-HMX.

-

Initial Bond Scission: Primarily N-NO₂ bond breaking.

-

Secondary Reactions: A complex network of gas-phase reactions involving intermediates like NO₂, H₂CO, and HCN.

-

Final Products: The ultimate stable products include N₂, H₂O, CO₂, and CO.

The diagram below illustrates the generally accepted pathway for the thermal decomposition of HMX.

Quantitative Data: Thermal Properties

The thermal properties of HMX are crucial for modeling its decomposition and predicting thermal explosion hazards. Key parameters are often determined using thermal analysis techniques.

| Property | Value | Notes | Citation |

| Physical State | White crystalline solid | - | [1] |

| Density (β-phase) | 1.91 g/cm³ | Theoretical maximum density. | [1][5] |

| β to δ Phase Transition | ~191 - 209 °C | Endothermic process. | [3][6] |

| Melting Point | 276 to 286 °C | Decomposition often occurs concurrently. | [1][7] |

| Decomposition Temp. | ~280 - 283 °C | Exothermic peak in DSC analysis. | [3][7] |

| Activation Energy (Ea) | ~150 - 165 kJ/mol | Varies with the extent of conversion and experimental conditions (open vs. closed pan). | [8] |

Experimental Protocol: Thermal Analysis (DSC/TG)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are primary techniques used to study the thermal decomposition of HMX.

Objective: To determine the thermal properties of HMX, including phase transition temperatures, melting point, decomposition temperature, and mass loss as a function of temperature.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing DSC and TG measurements.

-

Aluminum sample pans (open or hermetically sealed).[6]

-

Inert gas supply (e.g., Nitrogen) with a flow controller.[8]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of HMX (typically 1-5 mg) is placed into an aluminum sample pan.[9] The sample should have good thermal contact with the bottom of the pan.[6]

-

Instrument Setup:

-

Thermal Program:

-

The sample is heated at a constant, linear heating rate (e.g., 5, 10, 15, 20 K/min).[10]

-

Data for heat flow (DSC) and mass change (TG) are recorded continuously as a function of temperature.

-

-

Data Analysis:

-

The DSC curve is analyzed to identify endothermic events (phase transitions, melting) and exothermic events (decomposition).[3] Onset temperatures and peak temperatures are determined.

-

The TG curve is analyzed to quantify the mass loss associated with decomposition and sublimation.

-

Kinetic parameters, such as activation energy, can be derived by performing experiments at multiple heating rates and applying isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose).[8]

-

Shock Initiation of HMX

Shock initiation is the most common method of initiating detonation in practical applications. A strong shock wave compresses and heats the explosive material, leading to the formation of "hot spots" where chemical reactions begin. If the shock is of sufficient strength and duration, these reactions accelerate and grow into a self-sustaining detonation wave.

Mechanism and The Ignition and Growth (I&G) Model

The shock-to-detonation transition (SDT) in heterogeneous explosives like HMX is governed by the formation and growth of localized reaction centers, or "hot spots." These are created by mechanisms such as void collapse, friction between crystals, and shear banding.

The Ignition and Growth (I&G) reactive flow model is a widely used phenomenological model that describes the SDT process.[11] It treats the explosive as a mixture of unreacted solid and gaseous detonation products and defines the rate of reaction based on pressure and the extent of reaction. The model generally consists of three terms governing different stages of the reaction:[11]

-

Ignition: This term models the formation of hot spots caused by the initial shock compression. It is a function of the degree of compression.

-

Growth (Slow): This term represents the relatively slow, outward burning of explosive grains from the ignited hot spots. It is highly dependent on pressure.

-

Growth (Fast): This term describes the rapid completion of the reaction as the hot spots coalesce and the detonation wave builds to a steady state.

The logical flow of the I&G model is depicted below.

Quantitative Data: Shock Sensitivity

The shock sensitivity of an explosive is often characterized by the "Pop-plot," which is a log-log plot of the run-distance-to-detonation (Xd) versus the initial shock pressure (P).[12][13] This relationship is typically linear and provides a key metric for comparing the sensitivity of different explosives.

| HMX Formulation | Initial Density (g/cm³) | Input Pressure (GPa) | Run-to-Detonation (mm) | Citation |

| LX-10 (95% HMX) | ~1.86 | 4.8 | ~5.5 | [14] |

| LX-10 (95% HMX) | ~1.86 | 6.2 | ~3.8 | [14] |

| PBX 9501 (95% HMX) | ~1.84 | 3.0 | ~12 | [12] |

| PBX 9501 (95% HMX) | ~1.84 | 4.5 | ~7 | [12] |

| PBX 9012 (90% HMX) | ~1.845 | 3.97 | 6.51 | [15] |

| PBX 9012 (90% HMX) | ~1.845 | 4.43 | 4.91 | [15] |

| Low Density HMX | ~1.2 | 1.0 | ~8 | [16] |

| Low Density HMX | ~1.6 | 2.0 | ~7 | [16] |

Note: This table presents selected data points to illustrate trends. Pop-plots are typically constructed from a series of experiments covering a range of pressures.

The I&G model requires a set of parameters calibrated against experimental data. These parameters are specific to the explosive formulation and its initial state (e.g., density, temperature).

| Parameter | Description | Typical Value (PBX 9501) | Citation |

| I | Ignition Rate Coefficient | 4.0 (μs)⁻¹ | [12] |

| x | Compression Exponent (Ignition) | 7.0 | [12] |

| G₁ | Slow Growth Rate Coefficient | 0.045 | [12] |

| c | Pressure Exponent (Slow Growth) | 2.0 | [12] |

| d | Fraction Reacted Exp. (Slow Growth) | 0.667 | [12] |

| y | Pressure Exponent (Slow Growth) | 2.0 | [12] |

| G₂ | Fast Growth Rate Coefficient | 3.0 | [12] |

| e | Fraction Reacted Exp. (Fast Growth) | 0.333 | [12] |

| g | Pressure Exponent (Fast Growth) | 2.0 | [12] |

| z | Pressure Exponent (Fast Growth) | 2.0 | [12] |

Experimental Protocol: Gas Gun Shock Initiation

Gas gun experiments are the standard method for precisely studying one-dimensional shock initiation and gathering data to calibrate reactive flow models.

Objective: To measure the pressure and/or particle velocity history at multiple points within an HMX sample subjected to a planar shock wave, and to determine the run-distance-to-detonation.

Apparatus:

-

Single- or two-stage gas gun.[17]

-

Projectile with a flat impactor plate (e.g., Kel-F, sapphire).[15]

-

HMX target assembly, typically consisting of several pressed discs of the explosive.[12]

-

Embedded gauge packages (e.g., manganin piezoresistive pressure gauges or electromagnetic particle velocity gauges).[14][17]

-

Data acquisition system (e.g., oscilloscopes).

Methodology:

-

Target Assembly: The HMX sample is prepared by stacking several cylindrical discs. Between the discs, thin gauge packages are placed at precisely measured depths.[12]

-

Projectile Launch: The gas gun uses compressed gas (or a propellant) to accelerate the projectile down a launch tube to a specific, measured velocity.[14]

-

Impact: The projectile's impactor plate strikes the HMX target assembly, generating a planar shock wave of a known pressure and duration.

-

Data Acquisition: As the shock wave and subsequent reaction front propagate through the HMX, each gauge records the pressure or particle velocity as a function of time at its specific location.[13]

-

Data Analysis:

-

The arrival time of the shock front at each gauge is used to create a distance-versus-time (x-t) plot.

-

The slope of the x-t plot gives the shock velocity. An abrupt change in slope indicates the transition to detonation.[12]

-

The intersection point on the x-t plot where the shock velocity transitions to the steady detonation velocity is defined as the run-distance-to-detonation (Xd).[12]

-

This process is repeated for different impactor velocities (and thus different initial shock pressures) to generate a Pop-plot.

-

The detailed pressure-time or velocity-time histories are used to calibrate the parameters of the I&G model.[18]

-

The workflow for a typical gas gun experiment is shown below.

Post-Detonation Characterization

Experimental Protocol: Cylinder Expansion (CYLEX) Test

The cylinder expansion test is a standard method for characterizing the energy output and equation of state (EoS) of the detonation products of an explosive. It measures the ability of the detonating explosive to accelerate a surrounding metal casing.

Objective: To measure the radial wall velocity of a copper cylinder as it is expanded by the detonation of an HMX sample, providing data to determine the Gurney energy and calibrate the product EoS.[19]

Apparatus:

-

A precisely machined, oxygen-free copper cylinder.[20]

-

The HMX explosive charge, loaded into the cylinder.

-

A high-speed diagnostic system, typically a streak camera or Photonic Doppler Velocimetry (PDV) probes.[21][22]

-

Detonator and initiation system.

Methodology:

-

Test Setup: The HMX charge is loaded into the copper cylinder. The assembly is placed in a vertical orientation, and an initiator is attached to one end.[21]

-

Instrumentation:

-

Streak Camera: The camera is set up to view a thin vertical slit across the diameter of the cylinder at a specific distance from the initiation point (e.g., 200 mm).[21] This provides a continuous time-distance record of the expanding cylinder walls.

-

PDV: One or more PDV probes are positioned to measure the velocity of the cylinder's outer wall at specific points.[22]

-

-

Initiation: The explosive is initiated, and the detonation wave propagates down the cylinder.

-

Measurement: As the detonation products expand, they push the copper wall radially outward. The high-speed diagnostic system records the wall's position versus time (streak camera) or velocity versus time (PDV).[21]

-

Data Analysis:

-

The recorded data yields the radial wall velocity as a function of time and radial expansion.

-

This velocity history is used to calculate performance metrics like the Gurney velocity, which relates to the explosive's ability to do work.[20]

-

The data is also used to fit the parameters for the Jones-Wilkins-Lee (JWL) EoS, which describes the pressure-volume-energy relationship of the detonation products and is essential for hydrocode simulations.[20]

-

Conclusion

The initiation of detonation in HMX is a complex, multi-physics phenomenon driven by either thermal or shock stimuli. Thermal initiation is governed by solid-phase transitions and a sequence of decomposition reactions beginning with N-NO₂ bond scission. Shock initiation is controlled by the formation and growth of hot spots, a process well-described by the Ignition and Growth model. Standardized experimental techniques, such as DSC/TG for thermal analysis and gas gun and cylinder tests for shock and performance characterization, provide the critical quantitative data needed to develop and calibrate predictive models. A thorough understanding of these mechanisms and experimental methodologies is fundamental to the continued advancement of energetic materials science and technology.

References

- 1. HMX - Wikipedia [en.wikipedia.org]

- 2. An Overview of Treatment Approaches for Octahydro-1, 3, 5, 7-tetranitro-1, 3, 5, 7-tetrazocine (HMX) Explosive in Soil, Groundwater, and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. HMX [chemeurope.com]

- 8. osti.gov [osti.gov]

- 9. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 10. Simulation of thermal hazards risk in this compound based on non-isothermal DSC data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epj-conferences.org [epj-conferences.org]

- 12. osti.gov [osti.gov]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. osti.gov [osti.gov]

- 20. pubs.aip.org [pubs.aip.org]